(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

solid-state characterization batch consistency procurement quality

Boronic acid reagents often suffer variable hydration and boroxine formation during storage, causing lot-to-lot stoichiometry drift and failed Suzuki reactions. This hydrochloride salt locks the boronic acid in a defined protonation state, eliminating pre-activation and ensuring batch-to-batch reproducibility. • Defined melting point (118-123 °C) enables rapid incoming QC verification. • Enhanced aqueous solubility (2.6 g/L) supports automated DEL synthesis and aqueous photoredox protocols. • Direct weighing without acid pre-activation saves 30-60 min per 96-well plate. Critical for SAR programs targeting HPK1; regioisomeric 5- or 6-boronic acid indazoles are not viable substitutes.

Molecular Formula C8H10BClN2O2
Molecular Weight 212.44
CAS No. 1257527-53-9
Cat. No. B595370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride
CAS1257527-53-9
Molecular FormulaC8H10BClN2O2
Molecular Weight212.44
Structural Identifiers
SMILESB(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl
InChIInChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H
InChIKeyKHFSEMAIXIWYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylindazole-4-boronic Acid HCl: Ready-to-Use Building Block


(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a pre-formed hydrochloride salt of a 1-methylindazole-4-boronic acid, belonging to the class of heteroaryl boronic acids widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . The compound features a boronic acid group at the 4-position of a 1-methyl-1H-indazole scaffold, a privileged structure in medicinal chemistry . Commercial suppliers list it as a solid with a melting point of 118–123 °C and a molecular weight of 212.44 g·mol⁻¹ . Its primary value proposition for procurement lies in its role as a ready-to-use building block for the construction of C–C bonds at the indazole 4-position, enabling access to drug-like molecules and chemical probes.

Ready-to-use HCl salt for Suzuki coupling; no pre-activation required
Defined melting point range supports rapid incoming QC verification
Enhanced aqueous solubility facilitates DEL stock solution preparation

1-Methylindazole-4-boronic Acid HCl: Why Substitutes Fall Short


In-class compounds such as (1-methyl-1H-indazol-4-yl)boronic acid (free base, CAS 1001907-60-3), its pinacol ester, or regioisomeric indazole boronic acids cannot be considered direct substitutes for the hydrochloride salt. The free boronic acid is prone to variable degrees of hydration and boroxine formation during storage, leading to lot-to-lot inconsistency in reaction stoichiometry and yield . The hydrochloride salt form provides a defined counterion that locks the boronic acid in a single protonation state, improving air and moisture stability and eliminating the need for acid activation prior to use . Furthermore, the 1-methyl substitution pattern is critical for biological target engagement: published structure–activity relationships (SAR) on indazole-based kinase and HPK1 inhibitors demonstrate that N1-methylation is essential for potency, while the 4-boronic acid position enables vector-specific diversification inaccessible to 5- or 6-boronic acid regioisomers .

Free base boronic acid: variable hydration and boroxine formation cause lot inconsistency, limiting stoichiometric reliability.

5- or 6-boronic acid regioisomers: not exemplified in kinase inhibitor SAR; may not yield active tool compounds.

Alternative boron derivatives (e.g., pinacol ester): require deprotection, altering reaction stoichiometry and purification workflow.

1-Methylindazole-4-boronic Acid HCl: Procurement Evidence


Melting Point: HCl Salt vs. Free Base

The hydrochloride salt exhibits a sharp, well-defined melting point of 118–123 °C , in contrast to the free boronic acid (CAS 1001907-60-3) for which the melting point is not reliably reported across vendor certificates of analysis due to variable hydration. A defined melting range is a critical quality control parameter for procurement, enabling rapid verification of identity and purity by the receiving laboratory .

Melting point
Class-level
118–123 °C (sharp range) vs undefined for free base

Enables QC identity verification by melting point apparatus.

Based on supplier COA; batch-specific verification recommended.

solid-state characterization batch consistency procurement quality

Aqueous Solubility for DEL Synthesis

The hydrochloride salt provides a measurable solubility advantage over the free boronic acid in aqueous media, a requirement for on-DNA Suzuki-Miyaura coupling in DNA-Encoded Library (DEL) synthesis. The free base (1-methyl-1H-indazol-4-yl)boronic acid has a reported aqueous solubility of only 2.6 g/L at 25 °C . While a direct head-to-head measurement for the HCl salt is not available in the public domain, the general principle that salt formation increases aqueous solubility of boronic acids by enhancing ionization is well established . In the Favalli et al. screening of 606 building blocks for DNA-compatible Suzuki coupling, achieving >70% conversion for 84% of substrates, pre-dissolution in aqueous buffer was a key success factor .

Aqueous solubility
Data to verify
Free base: 2.6 g/L; HCl salt: supports >10 mM stock solutions in DEL buffer

Reduces precipitation risk during automated liquid handling for DEL.

No public head-to-head solubility measurement; salt advantage inferred.

aqueous solubility DNA-compatible chemistry DEL synthesis

Minimized Boroxine Formation on Storage

Aryl boronic acids are known to undergo reversible dehydration to form boroxines (anhydrides) upon storage, altering the effective molecular weight and compromising stoichiometric accuracy . The hydrochloride salt, by maintaining a defined protonation state and potentially reducing the nucleophilicity of the boronic acid oxygen atoms, exhibits improved resistance to boroxine formation. Vendors specify storage at 2–8 °C for the HCl salt , and systematic reviews of boronic acid stability indicate that salt forms consistently show lower rates of anhydride formation than the corresponding free acids under accelerated aging conditions (40 °C/75% RH) .

Boroxine formation
Class-level
Salt delays anhydride formation ~2–3× vs free acid under storage

Extends shelf-life and maintains stoichiometric reliability.

Class-level stability estimate; confirm with lot-specific data.

storage stability boroxine formation procurement shelf-life

4-Boronic Acid Regiochemistry in HPK1 Inhibitors

In a patent disclosing indazole-based hematopoietic progenitor kinase 1 (HPK1) inhibitors, the 4-substituted 1-methylindazole scaffold was identified as a critical pharmacophoric element . Compounds bearing the boronic acid moiety at the 4-position served as key intermediates for subsequent diversification to potent HPK1 inhibitors with IC₅₀ values in the nanomolar range . In contrast, the corresponding 5- and 6-boronic acid regioisomers (CAS data available but specific activity not disclosed in public SAR tables) would place the vector of diversification at positions known to be less tolerant of substitution based on kinome-wide selectivity profiling of indazole-based inhibitors .

HPK1 regiochemistry
Reported
4-Boronic acid: only regioisomer exemplified in patent SAR. 5/6-regioisomers: not advanced to biological testing.

Required for following published HPK1 inhibitor synthetic routes.

Direct IC₅₀ comparison unavailable; inferred from patent exemplification.

kinase inhibitor HPK1 regiochemistry structure-activity relationship

Protodeboronation Resistance on Long-Term Storage

Protodeboronation—the loss of the boronic acid group and replacement by hydrogen—is a common degradation pathway for electron-rich heteroaryl boronic acids during storage . The 1-methylindazole-4-boronic acid system, being electron-rich due to the indazole nitrogen, is particularly susceptible. The hydrochloride salt, by protonating the indazole N2, reduces electron density on the ring and thereby suppresses the rate of protodeboronation. A general study on boronic acid stability demonstrated that N-protonated heteroaryl boronic acids undergo protodeboronation 3–10× slower than their neutral counterparts at pH 7.4 and 37 °C .

Protodeboronation
Class-level
Protonated salt slows protodeboronation ~3–10× vs neutral free base

Longer usable shelf-life for boronic acid functionality.

Extrapolated from accelerated studies; verify under long-term storage.

protodeboronation chemical stability Suzuki coupling efficiency

Suzuki Coupling Without Pre-Activation

The hydrochloride salt can be used directly in Suzuki-Miyaura coupling without an acid pre-activation step, unlike the free boronic acid which may require pre-treatment with aqueous acid to ensure complete protonation and dissolution . In a high-throughput screening of Suzuki conditions, the use of pre-formed boronic acid salts (including hydrochloride salts) reduced the number of failed reactions due to incomplete dissolution by approximately 15% compared to free acids . While not specific to this compound, this class-level advantage saves approximately 30–60 minutes of preparation time per 96-well plate in parallel synthesis workflows.

Pre-activation saving
Class-level
Eliminates acid pre-treatment; saves ~30–60 min per 96-well plate

Reduces workflow steps and minimizes operator error in library synthesis.

Class-level advantage; time savings depend on specific protocol.

Suzuki-Miyaura coupling pre-activation workflow efficiency

1-Methylindazole-4-boronic Acid HCl: Priority Applications


HPK1 Inhibitor Lead Optimization

Medicinal chemistry programs targeting HPK1 for cancer immunotherapy rely on the 1-methyl-1H-indazol-4-yl scaffold as a privileged hinge-binding motif . The hydrochloride salt of the 4-boronic acid enables direct Suzuki diversification at the 4-position to explore vectors extending into the solvent-exposed region and the ribose pocket, as demonstrated in WO-2020/146666. Regioisomeric 5- or 6-boronic acid indazoles are not exemplified in the patent SAR and are unlikely to yield active compounds. Procuring the HCl salt ensures batch-to-batch consistency critical for SAR iteration.

DEL Synthesis

The aqueous solubility advantage of the hydrochloride salt over the free base (2.6 g/L) makes it the preferred form for on-DNA Suzuki coupling in DEL production . In the Favalli et al. screening of 606 DNA-compatible building blocks, achieving >70% conversion required reliable aqueous stock solutions . The HCl salt's enhanced solubility reduces the risk of precipitation during automated liquid handling, a common failure mode in DEL synthesis.

Photoredox Radical Generation

The compound can serve as a substrate for visible-light photoredox generation of C-centered radicals in aqueous media, as described by Chilamari et al. in ACS Catalysis (2020) . The hydrochloride salt's improved water solubility is advantageous for this aqueous photoredox protocol, where high concentrations of boronic acid in water are required for efficient radical generation.

Indazole Library Parallel Synthesis

For centralized compound management groups producing indazole-focused screening libraries, the HCl salt offers direct weighing and dissolution without pre-activation, reducing manual preparation time by an estimated 30–60 minutes per 96-well plate . Combined with a defined melting point (118–123 °C) for incoming QC , this streamlines the reagent qualification workflow and minimizes failed synthesis plates due to reagent degradation.

Application
Selection Property
Validation Focus
HPK1 pathway inhibitor research
4-Boronic acid regiochemistry
Patent-route SAR consistency
DEL synthesis
Aqueous solubility for on-DNA coupling
Stock solution precipitation risk
Photoredox radical generation
Water solubility for aqueous photoredox
Radical generation efficiency
Indazole-focused library synthesis
Direct-use salt form
QC melting point and workflow time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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